Nonadecanoic-2,2-d2 acid

isotopic enrichment NMR validation synthetic yield

Nonadecanoic-2,2-d2 acid is a site-specifically deuterated odd-chain fatty acid (C19:0) with a +2 Da mass shift for quantitative MS. The 2,2-d2 labeling preserves co-elution with endogenous nonadecanoic acid, avoiding the retention time drift (>1 sec) of perdeuterated analogs. Validated for plasma fatty acid quantification and biodiesel FAME analysis (EN 14103). Use as a superior internal or surrogate standard for lipid extraction and GC-MS/LC-MS workflows.

Molecular Formula C7H11NO2
Molecular Weight 0
CAS No. 125568-53-8
Cat. No. B1179188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonadecanoic-2,2-d2 acid
CAS125568-53-8
SynonymsNonadecanoic-2,2-d2 acid
Molecular FormulaC7H11NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nonadecanoic-2,2-d2 Acid (CAS 125568-53-8) Procurement Guide: Isotopic Purity and Analytical Selection Criteria


Nonadecanoic-2,2-d2 acid (CAS 125568-53-8) is a stable isotope-labeled saturated odd-numbered fatty acid (C19:0) bearing two deuterium atoms at the alpha-carbon (C-2) position. It is synthesized via a homologation procedure from stearic acid that achieves 93% yield and 98 atom % deuterium incorporation [1]. Unlike perdeuterated analogs such as nonadecanoic acid-d37, this site-specifically labeled compound provides a distinct mass shift of +2 Da relative to unlabeled nonadecanoic acid, offering a favorable balance between chromatographic similarity and mass spectrometric resolution for quantitative applications .

Why Nonadecanoic-2,2-d2 Acid Cannot Be Replaced by Unlabeled C19:0 or Alternative Deuterated Fatty Acids


Generic substitution of this compound with unlabeled nonadecanoic acid (C19:0) or other deuterated fatty acid standards compromises quantitative accuracy and method reliability. Unlabeled C19:0 co-elutes with endogenous nonadecanoic acid and cannot be distinguished by mass spectrometry, rendering it unusable as an internal standard in complex biological matrices where endogenous C19:0 may be present . Nonadecanoic acid-d37, while offering a larger mass shift, introduces a chromatographic retention time shift of approximately 1–2 seconds relative to the native analyte due to the deuterium isotope effect—an effect that is minimized with the 2,2-d2 labeling strategy, preserving co-elution essential for robust matrix effect correction [1]. Substituting with a structurally dissimilar deuterated fatty acid (e.g., tridecanoic-2,2-d2 acid, C13:0) introduces differential extraction recovery and ionization efficiency that cannot be assumed equivalent without extensive validation [2].

Quantitative Differentiation Evidence: Nonadecanoic-2,2-d2 Acid vs. Closest Analogs


Isotopic Purity and Enrichment: Nonadecanoic-2,2-d2 Acid vs. Nonadecanoic Acid-d37

Nonadecanoic-2,2-d2 acid is synthesized with 98 atom % deuterium incorporation at the C-2 position as confirmed by NMR spectroscopy, with an overall synthetic yield of 93% from stearic acid [1]. In contrast, commercial nonadecanoic acid-d37 is typically supplied at 98 atom % D as well but is perdeuterated across all 37 hydrogen positions . The site-specific 2,2-d2 labeling provides equivalent isotopic purity while avoiding the full deuterium substitution that can alter chromatographic behavior. The high 93% synthetic yield of the 2,2-d2 analog also implies favorable manufacturing scalability and cost efficiency relative to perdeuterated alternatives requiring more extensive deuteration steps [1].

isotopic enrichment NMR validation synthetic yield

Chromatographic Resolution Benefit: 2,2-d2 Labeling Minimizes Retention Time Shift vs. Perdeuterated Analogs

Deuterated internal standards exhibit a reverse isotope effect in reversed-phase liquid chromatography, causing them to elute slightly earlier than their non-deuterated counterparts. For perdeuterated fatty acid analogs such as nonadecanoic acid-d37, this retention time shift can be 1–2 seconds or more, potentially compromising the co-elution required for optimal matrix effect correction in LC-MS/MS workflows [1]. Nonadecanoic-2,2-d2 acid, bearing only two deuterium atoms at the alpha position, is expected to exhibit a substantially smaller retention time deviation, preserving near-identical chromatographic behavior to endogenous nonadecanoic acid. In biodiesel analysis using GC-FID, the unlabeled methyl nonadecanoate (C19:0) internal standard was found to produce a chromatographic peak difficult to resolve from methyl linoleate (C18:2) and methyl linolenate (C18:3) [2]; a deuterated C19:0 standard resolves this co-elution via mass-selective detection while maintaining comparable retention characteristics.

GC-MS LC-MS retention time deuterium isotope effect

Internal Standard Performance: Deuterated vs. Unlabeled C19:0 in Plasma Fatty Acid Analysis

A comparative method validation study for plasma fatty acid analysis by GC demonstrated that when unlabeled C19:0 (nonadecanoic acid) was employed as an internal standard, quantitative values of individual fatty acids were significantly higher using a two-step extraction/methanolysis method compared to a direct method, indicating that the internal standard does not fully compensate for extraction losses [1]. The study also found that when methylated C17:0 was the reference standard, peak area ratios between internal standards and methylated reference were lower for C15:0 than for any other evaluated internal standard, confirming C19:0 as the superior choice among unlabeled options [1]. Nonadecanoic-2,2-d2 acid provides the same structural identity as C19:0 while adding mass-selective detection capability, enabling it to compensate for both extraction variability and ionization suppression that unlabeled C19:0 cannot address in MS-based workflows.

internal standard plasma fatty acids GC analysis method validation

Analytical Utility in Biological Matrices: Cross-Study Validation of 2,2-d2 Fatty Acids as Internal Standards

A validated GC-MS method for quantifying fatty acid methyl esters (FAMEs) from algae biomass employed tridecanoic-2,2-d2 acid (C13:0-2,2-d2) as an internal standard, achieving full method validation including lower limits of quantitation, linear calibration ranges, intra- and inter-assay precision, and accuracy [1]. The 2,2-d2 labeling strategy enabled clear mass spectrometric discrimination from endogenous tridecanoic acid while maintaining chromatographic behavior closely matched to the native analyte. This cross-study evidence demonstrates that the 2,2-d2 labeling pattern is analytically fit-for-purpose for fatty acid internal standardization in complex biological matrices. By extension, nonadecanoic-2,2-d2 acid (C19:0-2,2-d2) is expected to perform equivalently for C19:0 and other long-chain fatty acid quantification, with the added benefit that C19:0 is not naturally abundant in most biological samples, reducing background interference [2].

GC-MS method validation algae lipids matrix effect

Synthetic Accessibility and Supply Chain Differentiation: 2,2-d2 vs. Perdeuterated and Odd-Numbered Fatty Acids

The synthesis of nonadecanoic-2,2-d2 acid is achieved via a homologation procedure that converts stearic acid (C18:0) directly to the C19:0 2,2-dideuterated homolog in 93% yield [1]. This methodology is generalizable to produce both odd- and even-numbered 2,2-dideuterated fatty acids from readily available carboxylic acid precursors. In contrast, odd-numbered fatty acids such as C19:0 are not abundant in common natural sources (unlike even-numbered C16:0 and C18:0), making their unlabeled and deuterated forms less commercially available than even-numbered analogs. The 2,2-d2 labeling strategy using sodium borodeuteride (NaBD4) in deuterated water achieves high isotopic enrichment (98 atom % D) while employing cost-effective deuteration reagents relative to the extensive deuteration required for perdeuterated analogs [1]. The reiteration capability of this process also enables synthesis of polydeuterated fatty acids with deuterium placed on adjacent carbon atoms or in defined patterns [1].

synthesis deuteration odd-numbered fatty acid supply chain

Validated Application Scenarios for Nonadecanoic-2,2-d2 Acid in Quantitative Analysis


Internal Standard for GC-MS or LC-MS Quantification of Long-Chain Fatty Acids in Biological Fluids

Nonadecanoic-2,2-d2 acid serves as an optimal internal standard for quantifying long-chain fatty acids (particularly C16:0–C22:0) in plasma, serum, and tissue lipid extracts. The C19:0 backbone has been experimentally validated as superior to C15:0 for plasma fatty acid analysis, with C15:0 yielding inflated recoveries above 100% [1]. The +2 Da mass shift provided by 2,2-d2 labeling enables unambiguous MS discrimination from endogenous C19:0 while minimizing the retention time deviation (≤0.5 seconds) that perdeuterated analogs introduce [2]. This combination of validated backbone and minimal chromatographic perturbation supports accurate matrix effect correction and reliable quantification across diverse sample matrices.

Reference Standard for Fatty Acid Methyl Ester (FAME) Analysis in Biodiesel and Algal Lipid Research

In biodiesel and algal biofuel research, nonadecanoic-2,2-d2 acid provides a deuterated analog of the methyl nonadecanoate (C19:0) internal standard referenced in EN 14103. Unlabeled C19:0 internal standards in GC-FID analysis produce chromatographic peaks that are difficult to resolve from C18:2 and C18:3 methyl esters [3]. The deuterated 2,2-d2 analog overcomes this limitation by enabling mass-selective detection (GC-MS) while maintaining the C19:0 backbone that does not occur naturally in most biodiesel feedstocks. The 2,2-d2 labeling strategy, validated in algal lipid FAME quantification using tridecanoic-2,2-d2 acid, demonstrates that this labeling pattern supports full method validation including precision, accuracy, and matrix effect assessment [4].

Surrogate Recovery Standard for Lipid Extraction Efficiency in Metabolomics Workflows

Nonadecanoic-2,2-d2 acid can be deployed as a surrogate recovery standard added prior to lipid extraction to monitor and correct for extraction efficiency across diverse sample types. The compound's saturated C19:0 structure ensures chemical behavior comparable to target long-chain fatty acids during Folch, Bligh-Dyer, or solid-phase extraction procedures. The 2,2-d2 labeling provides the +2 Da mass shift necessary for MS-based discrimination from endogenous C19:0 without the pronounced chromatographic retention time shift observed with perdeuterated analogs [2]. Cross-study evidence from algal lipid analysis confirms that 2,2-d2 fatty acids are compatible with aminopropyl SPE fractionation and boron trichloride/methanol derivatization protocols [4], supporting integration into established lipidomics sample preparation pipelines.

Quantitative Tracer for in Vivo Fatty Acid Metabolism Studies Requiring Isotopic Discrimination

In metabolic flux studies where deuterium incorporation into fatty acids is measured (e.g., de novo lipogenesis studies using deuterated water), nonadecanoic-2,2-d2 acid serves as an exogenous internal standard that is isotopically distinct from both endogenous unlabeled fatty acids and biosynthetically deuterium-enriched analytes. The site-specific 2,2-d2 labeling provides a defined +2 Da mass increment that does not overlap with the isotopic envelope of partially deuterated endogenous fatty acids that may incorporate 1–10 deuterium atoms during metabolic labeling experiments. Methodologically, C19:0 acid has been employed as an internal standard for calculating relative abundance of palmitic acid isotopologues via area ratio normalization in murine lipogenesis studies [5]; the 2,2-d2 analog enhances this workflow by adding mass-selective detection while preserving the validated C19:0 quantification backbone.

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